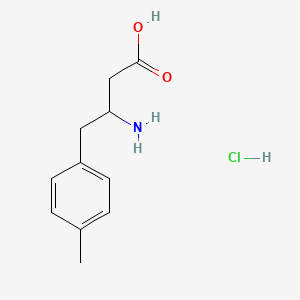

3-Amino-4-(4-methylphenyl)butanoic acid hydrochloride

Description

3-Amino-4-(4-methylphenyl)butanoic acid hydrochloride (CAS: 177839-85-9) is a β-amino acid derivative characterized by a 4-methylphenyl substituent at the fourth carbon of the butanoic acid backbone and an amino group at the third position. The hydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications. The compound exhibits an (R)-stereochemical configuration, which is critical for its interactions with chiral biological targets . Its molecular formula is C${11}$H${16}$ClNO$_2$, with a molecular weight of 229.70 g/mol and a purity of 95% as reported in commercial sources .

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-amino-4-(4-methylphenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-8-2-4-9(5-3-8)6-10(12)7-11(13)14;/h2-5,10H,6-7,12H2,1H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJTZKGPNYDSGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Parameters

- Condensation : 4-Methylbenzaldehyde reacts with nitromethane in ethanol at −5°C under sodium methoxide catalysis. The molar ratio of aldehyde to nitromethane is 1:2.5–3, achieving >85% conversion to the intermediate β-nitroalkene.

- Malonate Addition : Diethyl malonate introduces the carboxylic acid precursor via Michael addition at −5°C, followed by HCl-mediated neutralization (pH 2).

- Hydrogenation : Palladium-carbon catalyzed hydrogenation at 55°C under 7 bar H₂ reduces the nitro group to an amine, yielding a racemic intermediate.

- Hydrolysis and Salification : Hydrolysis with 30% HCl at 95°C for 24 hours generates the free amino acid, which crystallizes as the hydrochloride salt upon cooling.

Yield : 68–72% overall yield after recrystallization.

Chiral Resolution Using BOC-Protected Intermediates

Patent CN112500316A describes a stereoselective synthesis leveraging tert-butoxycarbonyl (BOC) protection to minimize racemization:

Key Steps

- BOC Protection : (R)-3-Amino-4-(4-methylphenyl)butanoic acid is treated with di-tert-butyl dicarbonate in toluene, forming the BOC-protected intermediate at 20°C for 10 hours.

- Solvent Optimization : Toluene is preferred over dichloromethane or MTBE due to its immiscibility with water, reducing side-product formation.

- Deprotection and Salification : HCl in dioxane removes the BOC group, yielding the hydrochloride salt with >99% enantiomeric excess (ee).

Advantages :

- Purity: 98.5–99.2% by HPLC.

- Scalability: Suitable for industrial production with reaction times under 12 hours.

Friedel-Crafts Acylation for Aryl Group Introduction

KR20110001415A details a Friedel-Crafts acylation route to install the 4-methylphenyl moiety:

Procedure

- Acyl Chloride Formation : 4,4,4-Trifluoro-3-oxobutanoyl chloride is synthesized via thionyl chloride treatment at 50°C.

- Friedel-Crafts Reaction : The acyl chloride reacts with toluene (as both solvent and substrate) in the presence of AlCl₃ at 110°C, forming 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.

- Amination : The dione undergoes reductive amination using ammonium acetate and sodium cyanoborohydride, followed by HCl salification.

Yield : 65–70% after purification.

Enzymatic Resolution for Stereochemical Control

EP0225311A2 highlights enzymatic methods to achieve (S)- or (R)-configurations:

Process Overview

- Racemic Synthesis : Prepare racemic 3-amino-4-(4-methylphenyl)butanoic acid via malonic ester synthesis.

- Enzymatic Hydrolysis : Use porcine kidney acylase to selectively hydrolyze the (S)-enantiomer from an acetylated racemic mixture.

- Crystallization : The (S)-acid hydrochloride precipitates at pH 4.5, while the (R)-enantiomer remains acetylated and is recycled.

Efficiency :

Comparative Analysis of Methods

Industrial-Scale Optimization Strategies

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(4-methylphenyl)butanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions may vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include substituted amines, alcohols, ketones, and carboxylic acids, depending on the specific reaction and conditions used .

Scientific Research Applications

3-Amino-4-(4-methylphenyl)butanoic acid hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

Medicine: Investigated for its potential therapeutic effects and as a precursor for pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 3-Amino-4-(4-methylphenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and physicochemical properties of 3-Amino-4-(4-methylphenyl)butanoic acid hydrochloride with its analogs:

Key Research Findings

Substituent Effects: Electron-Donating Groups (e.g., 4-methylphenyl): The methyl group increases lipophilicity, favoring membrane permeability. This is advantageous in central nervous system (CNS) drug design . Electron-Withdrawing Groups (e.g., cyano, chloro): These groups reduce the pKa of the amino group, enhancing solubility in polar solvents. Halogenated Derivatives (e.g., dichlorophenyl): Chlorine atoms improve metabolic stability and binding affinity to hydrophobic protein pockets, as seen in antimicrobial agents .

Stereochemical Influence: The (R)-enantiomer of 3-Amino-4-(4-methylphenyl)butanoic acid HCl exhibits distinct biological activity compared to its (S)-counterparts. For example, (S)-3-Amino-4-(4-chlorophenyl)butanoic acid HCl (CAS: 331763-58-7) may act as a competitive inhibitor in chiral environments .

Heterocyclic Analogs :

- Substitution with a thiophene ring (CAS: 332061-91-3) introduces sulfur-mediated π-interactions, which can enhance binding to aromatic residues in enzymes .

Biological Activity

3-Amino-4-(4-methylphenyl)butanoic acid hydrochloride, also known as (R)-3-amino-4-(p-tolyl)butanoic acid hydrochloride , is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C11H16ClN

- Molecular Weight : 201.71 g/mol

- IUPAC Name : (R)-3-amino-4-(p-tolyl)butanoic acid hydrochloride

The presence of both amino and aromatic groups contributes to its biological activity, particularly in neuropharmacology.

Research indicates that this compound exhibits several mechanisms of action:

- Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter systems, particularly those involving glutamate and GABA (gamma-aminobutyric acid). It acts as a modulator, potentially enhancing synaptic transmission in certain pathways.

- Inhibition of Neuropeptide Y (NPY) : Studies suggest that this compound may inhibit the activity of NPY, which is involved in various physiological processes including appetite regulation and anxiety responses .

- Antioxidant Activity : Preliminary studies have indicated that it may possess antioxidant properties, which could provide neuroprotective effects against oxidative stress .

Biological Activity Data

The biological activity of this compound has been evaluated through various experimental approaches. Below is a summary table of key findings from recent studies:

Case Studies

- Neuroprotective Effects : A study conducted on neuroblastoma cells demonstrated that treatment with this compound resulted in reduced cell death under oxidative stress conditions. This suggests its potential application in neurodegenerative diseases such as Alzheimer's disease .

- Anxiolytic Properties : In animal models, the administration of this compound was associated with reduced anxiety-like behaviors, indicating its potential as an anxiolytic agent. Behavioral tests such as the elevated plus maze and open field test were utilized to assess these effects .

Q & A

Q. What are the common synthetic routes for 3-amino-4-(4-methylphenyl)butanoic acid hydrochloride?

The synthesis typically involves multi-step organic reactions, including:

- Friedel-Crafts alkylation to introduce the 4-methylphenyl group.

- Buchwald-Hartwig amination or reductive amination for amino group incorporation .

- Hydrochloride salt formation via acidification with HCl in polar solvents like ethanol or methanol . Key intermediates include β-keto esters and boronic acid derivatives, with purity monitored via HPLC (>95%) .

Q. Which characterization techniques are critical for verifying structural integrity?

Q. What are the primary research applications of this compound?

It serves as:

- A precursor for chiral β-amino acid derivatives in peptidomimetics .

- An intermediate in synthesizing enzyme inhibitors (e.g., leukotriene A4 hydrolase) .

- A reference standard for quality control in drug development (e.g., sitagliptin impurities) .

Advanced Research Questions

Q. How can enantioselective synthesis challenges be addressed for chiral variants?

- Asymmetric catalysis : Use (R)- or (S)-BINAP ligands in palladium-catalyzed amination to achieve >90% enantiomeric excess .

- Chiral resolution : Employ diastereomeric salt formation with tartaric acid derivatives, followed by recrystallization .

- Computational modeling : DFT studies (B3LYP/6-31G*) predict steric and electronic effects on chiral center stability .

Q. What computational methods are suitable for analyzing electronic properties?

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess reactivity (e.g., B3LYP functional with exact exchange corrections improves accuracy) .

- Molecular docking : Simulate binding interactions with target enzymes (e.g., LTA4 hydrolase) using AutoDock Vina .

- Solvent effect modeling : PCM (Polarizable Continuum Model) to predict solubility and stability in aqueous/organic matrices .

Q. How can hygroscopicity impact experimental reproducibility, and how is it mitigated?

- Issue : The hydrochloride salt absorbs moisture, altering stoichiometry and reaction kinetics .

- Solutions :

- Store under inert gas (Ar/N₂) with desiccants (e.g., molecular sieves).

- Use Karl Fischer titration to monitor water content (<0.5% w/w).

- Perform critical reactions in anhydrous solvents (e.g., THF, DMF) .

Q. How to resolve contradictions in bioactivity data across analogs?

- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., 4-methylphenyl vs. 2,4,5-trifluorophenyl) and compare IC₅₀ values .

- Impurity profiling : Identify byproducts (e.g., des-methyl analogs) via LC-MS and assess their inhibitory effects .

- Orthogonal assays : Validate target engagement using SPR (Surface Plasmon Resonance) and enzymatic activity assays .

Methodological Notes

- Safety : Handle in fume hoods due to respiratory irritation risks (LD₅₀ > 2000 mg/kg in rodents) .

- Data Validation : Cross-reference computational predictions (DFT) with experimental crystallography or spectroscopic data .

- Scale-up : Optimize catalytic conditions (e.g., Pd/C for hydrogenation) to reduce metal leaching in large batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.